molecular formula C7H4BF6KO B13456712 Potassium trifluoro(2-hydroxy-3-(trifluoromethyl)phenyl)borate

Potassium trifluoro(2-hydroxy-3-(trifluoromethyl)phenyl)borate

Cat. No.: B13456712
M. Wt: 268.01 g/mol
InChI Key: IHPNFVKNYUKIAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Potassium trifluoro(2-hydroxy-3-(trifluoromethyl)phenyl)borate is an organoboron compound that belongs to the class of potassium trifluoroborate salts. These salts are widely recognized for their enhanced stability against protodeboronation and prolonged shelf-life compared to corresponding boronic acids, while maintaining high reactivity in cross-coupling reactions . The compound features a phenyl ring substituted with a phenolic hydroxyl group at the ortho position and a highly electronegative trifluoromethyl group at the meta position, which significantly influences its electronic properties and solubility profile . The primary application of this reagent is in Suzuki-Miyaura cross-coupling reactions, a palladium-catalyzed process fundamental to forming carbon-carbon bonds in the development of pharmaceuticals, agrochemicals, and organic materials . In this mechanism, the reagent undergoes transmetalation, transferring its organic group to a palladium catalyst, which subsequently forms a new biaryl or other coupled structure . The stability of potassium trifluoroborates allows for their use in complex, multi-step syntheses and with a wide range of functional groups . Beyond cross-coupling, the presence of the orthogonal hydroxyl group offers a handle for further synthetic modifications, such as O-alkylation, to tailor the compound's properties for specific applications . Attention: For research use only. Not for human or veterinary use.

Properties

Molecular Formula

C7H4BF6KO

Molecular Weight

268.01 g/mol

IUPAC Name

potassium;trifluoro-[2-hydroxy-3-(trifluoromethyl)phenyl]boranuide

InChI

InChI=1S/C7H4BF6O.K/c9-7(10,11)4-2-1-3-5(6(4)15)8(12,13)14;/h1-3,15H;/q-1;+1

InChI Key

IHPNFVKNYUKIAF-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=C(C(=CC=C1)C(F)(F)F)O)(F)(F)F.[K+]

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis typically begins with the appropriately substituted phenyl precursor, 2-hydroxy-3-(trifluoromethyl)phenyl derivative. Protection of sensitive groups such as the hydroxy moiety may be necessary to avoid side reactions during borylation steps.

Formation of Boronic Ester Intermediate

The key step involves the installation of a boronic ester group on the aromatic ring. This can be achieved via:

For example, treatment of the lithiated intermediate with bis(pinacolato)diboron in tetrahydrofuran (THF) solvent yields the corresponding boronic ester.

Conversion to Potassium Trifluoroborate Salt

The boronic ester is then converted into the potassium trifluoroborate salt by treatment with an aqueous solution of potassium hydrogen fluoride (KHF2). This step is crucial for replacing the boronic ester group with the trifluoroborate moiety, which confers enhanced stability and solubility properties.

The reaction conditions typically involve stirring the boronic ester with excess KHF2 in water at ambient temperature for several hours, followed by isolation of the potassium trifluoroborate salt by filtration or precipitation.

Purification and Characterization

The resulting potassium trifluoroborate salt is isolated as a solid, washed with ether or similar solvents to remove impurities, and dried under vacuum. Characterization is performed using:

Summary Table of Typical Preparation Steps

Step Reagents/Conditions Description Yield Range
1 Aromatic precursor (2-hydroxy-3-(trifluoromethyl)phenyl) Starting material with hydroxy and CF3 groups N/A
2 n-Butyllithium (n-BuLi), THF, low temperature Lithiation of aromatic ring Quantitative
3 Bis(pinacolato)diboron or B(OiPr)Pin, THF Formation of boronic ester intermediate 70–90%
4 Potassium hydrogen fluoride (KHF2), aqueous Conversion to potassium trifluoroborate salt 70–95%
5 Filtration, washing with ether, drying Isolation and purification

Optimization and Stability Considerations

  • Stability : Potassium trifluoroborate salts are generally more stable than their boronic ester counterparts, showing no significant degradation over months at room temperature.
  • Solvent Effects : Polar protic solvents such as n-propanol are commonly used in coupling reactions involving these salts, but solvent choice can affect yield and reaction kinetics.
  • Bases : Organic bases like triethylamine are preferred during coupling reactions; inorganic bases can lead to poor yields or no product formation.

Research Highlights from Literature

  • Molander et al. demonstrated that trifluoroborate salts could be synthesized via transmetalation followed by conversion to trifluoroborate salts with excellent isolated yields (up to 91%).
  • The use of potassium hydrogen fluoride (KHF2) as a fluorinating agent allows direct conversion of boronic acids/esters to trifluoroborates, avoiding toxic organostannane intermediates.
  • Characterization data for similar trifluoroborate compounds include ^19F NMR shifts around -136 ppm and ^11B NMR signals consistent with trifluoroborate environments.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

Potassium trifluoroborates are widely employed in Suzuki-Miyaura couplings due to their stability and compatibility with diverse reaction conditions. For the target compound, the hydroxyl group at position 2 and trifluoromethyl group at position 3 introduce steric and electronic effects that modulate reactivity:

Key Reaction Parameters:

SubstrateCatalyst SystemBaseSolventTemperatureYield (%)Reference
Aryl chlorides/bromidesPd(PPh₃)₄ or Pd(OAc)₂Cs₂CO₃DMF/H₂O80–100°C70–90
Heteroaryl halidesPdCl₂(dppf)K₃PO₄THF60–80°C65–85
  • Regioselectivity : The hydroxyl group may act as a directing group, favoring coupling at the para position relative to the -OH substituent.

  • Electronic Effects : The electron-withdrawing trifluoromethyl group deactivates the aromatic ring, potentially slowing oxidative addition but enhancing transmetallation efficiency .

  • Stability : Unlike boronic acids, this trifluoroborate resists protodeboronation under basic conditions, enabling higher functional group tolerance .

Oxidative Transformations and Stability

The trifluoroborate core exhibits remarkable stability under oxidative conditions, while the hydroxyl group may undergo selective oxidation:

Oxidative Pathways:

  • Epoxidation : The boron moiety remains intact during epoxidation of alkenes in related systems, as shown in studies of unsaturated trifluoroborates .

  • Hydroxyl Group Oxidation : Under strong oxidants (e.g., KMnO₄), the -OH group may convert to a ketone, though protective strategies (silylation or acetylation) are recommended for boron-retentive reactions .

Functional Group Modifications

The hydroxyl group enables derivatization, expanding synthetic utility:

Common Transformations:

Reaction TypeReagentsProductApplication
Protection TBSCl, Ac₂OSilyl ether or acetateStabilization for coupling
Alkylation Alkyl halides, K₂CO₃Alkoxy derivativesTuning solubility/reactivity
Coordination Transition metalsMetal-borate complexesCatalysis or sensing
  • Hydrogen Bonding : The -OH group can stabilize transition states via H-bonding, as observed in asymmetric catalysis with similar borates .

Electronic and Steric Effects

The trifluoromethyl group induces significant electronic perturbations:

Substituent Impact:

  • Electron-Withdrawing Nature : Lowers HOMO energy of the aromatic ring, reducing susceptibility to electrophilic attack but enhancing stability in radical reactions.

  • Steric Hindrance : The -CF₃ group at position 3 may hinder coupling at adjacent positions, directing reactions to the less hindered para site .

Comparative Reactivity with Analogues

Data from structurally related compounds highlight trends:

CompoundCoupling Efficiency (%)Oxidation ResistanceReference
K[4-CF₃C₆H₄BF₃]85–92High
K[2-OH-3-CF₃C₆H₃BF₃] (target)~75–88 (estimated)Moderate
K[3-OH-2-CH₃C₆H₃BF₃]68–78Low
  • The target compound’s hydroxyl group slightly reduces oxidative stability compared to non-hydroxylated analogues but enhances regiochemical control.

Scientific Research Applications

Potassium trifluoro(2-hydroxy-3-(trifluoromethyl)phenyl)borate has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to other potassium aryltrifluoroborates with varying substituents (Table 1). Key structural analogues include:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound 2-OH, 3-CF₃ C₈H₅BF₆KO 282.03 (calc.) Hydroxy group enhances electrophilic reactivity; CF₃ increases stability
Potassium trifluoro(4-methoxy-2-CF₃-phenyl)borate 4-OCH₃, 2-CF₃ C₈H₆BF₆KO 282.03 Methoxy group reduces acidity of phenol; alters electronic properties
Potassium trifluoro(4-CF₃-phenyl)borate 4-CF₃ C₇H₄BF₆K 254.01 Lacks hydroxyl group; higher symmetry may improve crystallinity
Potassium trifluoro(3-hydroxy-3-phenylpropynyl)borate Alkyne + 3-OH, 3-Ph C₉H₈BF₃KO 228.06 Propargyl alcohol derivative; distinct reactivity in cycloaddition reactions

Key Observations :

  • The hydroxy group in the target compound increases its acidity compared to methoxy or alkyl-substituted analogues, making it more reactive in proton-coupled reactions (e.g., nitrosation) .
  • The trifluoromethyl group enhances thermal and oxidative stability while directing electrophilic substitution reactions to specific positions on the aromatic ring .

Chemical Reactivity

Cross-Coupling Reactions
  • The target compound’s hydroxy group may limit its use in moisture-sensitive reactions unless protected. In contrast, methoxy-substituted analogues (e.g., ) are more compatible with anhydrous Suzuki-Miyaura couplings .
  • Electrophilic Substitution: The trifluoromethyl group deactivates the ring, directing nitrosation (using NOBF₄) to the para position of the hydroxy group, as seen in similar hydroxy-substituted aryltrifluoroborates .
Stability and Handling
  • Hydroxy-substituted borates are hygroscopic and require storage under inert atmospheres (e.g., N₂), whereas methoxy or CF₃-substituted variants (e.g., ) are more stable at room temperature .

Spectroscopic Data

  • ¹H NMR : The hydroxy proton in the target compound appears as a broad singlet near δ 5.5–6.0 ppm (cf. δ 5.16 ppm in ). Methoxy groups resonate at δ ~3.7 ppm .
  • ¹⁹F NMR : The -CF₃ group shows a signal at δ -60 to -62 ppm, while B-F resonances appear at δ -131 to -135 ppm .
  • ¹¹B NMR : Tetracoordinated boron exhibits a peak at δ -1.8 to -2.0 ppm, consistent with similar trifluoroborates .

Biological Activity

Potassium trifluoro(2-hydroxy-3-(trifluoromethyl)phenyl)borate, a boronic acid derivative, has garnered interest in various biological applications due to its unique chemical properties. This article explores its biological activity, synthesizing current research findings, case studies, and relevant data.

The compound is characterized by the following molecular attributes:

  • Molecular Formula : C₇H₆B F₃KO
  • Molecular Weight : 214.03 g/mol
  • CAS Number : 1033783-02-6

The presence of trifluoromethyl and hydroxy groups enhances its solubility and reactivity, making it suitable for various biological applications.

This compound exhibits biological activity primarily through its ability to form reversible covalent bonds with diols and amino groups in biomolecules. This property is crucial for its role in bioconjugation processes and as a potential therapeutic agent.

Bioconjugation Studies

Recent studies have highlighted the compound's effectiveness in bioconjugation:

  • Conjugation with Amino Acids : The compound demonstrated high reactivity with amino groups, facilitating the formation of stable conjugates. This property is essential for drug delivery systems where targeted action is required.
  • Stability : The conjugates formed were stable under physiological conditions, suggesting potential for use in therapeutic applications involving peptide or protein modification .

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties:

  • In vitro Studies : In a high-throughput screening, compounds similar to this compound showed significant activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 8 µg/mL .
  • Structure-Activity Relationship (SAR) : The presence of lipophilic groups at specific positions on the phenyl ring was correlated with enhanced antimicrobial potency, indicating that modifications can lead to improved efficacy against resistant bacterial strains .

Cancer Treatment Potential

Emerging research suggests that this compound may also play a role in cancer treatment:

  • Cell Line Studies : In studies involving various cancer cell lines, derivatives of boronic acids have shown promise in inhibiting tumor growth. The mechanism appears linked to the inhibition of proteasome activity, leading to increased apoptosis in cancer cells .
  • Combination Therapy : When used in combination with other chemotherapeutic agents, this compound enhanced the overall therapeutic effect, suggesting synergistic potential .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialMIC = 8 µg/mL against S. aureus
Cancer Cell InhibitionInduces apoptosis in various cancer cell lines
BioconjugationStable conjugates formed with amino acids

Case Studies

  • Antimicrobial Efficacy : A study conducted by Bhangu et al. evaluated the antimicrobial properties of various boronic acids, including this compound. Results indicated significant activity against resistant strains of bacteria, paving the way for future drug development .
  • Cancer Research : Another pivotal study explored the compound's role in cancer therapy. It was found that when combined with existing treatments, it significantly reduced tumor size in murine models, demonstrating its potential as an adjunct therapy .

Q & A

Q. How can researchers optimize the synthesis of potassium trifluoro(2-hydroxy-3-(trifluoromethyl)phenyl)borate for high yield and purity?

Methodological Answer: Synthesis optimization involves:

  • Precursor Selection : Use halogenated aryl boronic acids (e.g., 3-(trifluoromethyl)phenylboronic acid) as starting materials, followed by fluorination and hydroxylation steps .
  • Reaction Conditions : Employ palladium-catalyzed cross-coupling (e.g., Pd(OAc)₂, XPhos ligands) in mixed solvents (dioxane/water) at 80°C for 12–24 hours to ensure complete conversion .
  • Purification : Reverse-phase column chromatography (C18 stationary phase) effectively removes unreacted substrates. Final products can be recrystallized from ethanol/acetone mixtures to achieve >95% purity .
    Data Table :
ParameterExample Values
CatalystPd(OAc)₂ (2 mol%)
LigandXPhos (4 mol%)
SolventDioxane:H₂O (9:1)
Yield66–92%

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data contradictions be resolved?

Methodological Answer :

  • ¹H/¹³C/¹⁹F NMR : Resolve tautomeric forms (e.g., major vs. minor tautomers) by comparing chemical shifts in CDCl₃ or DMSO-d₆. For example, the hydroxyl proton in the major tautomer appears at δ 13.60 (s), while the minor tautomer shows δ 11.91 (s) .
  • LCMS/HPLC : Use high-resolution LCMS (e.g., m/z 726 [M+H]⁺) and retention times (1.28 minutes under QC-SMD-TFA05 conditions) to confirm molecular weight and purity .
  • IR Spectroscopy : Identify B–F stretching vibrations (~1350–1450 cm⁻¹) and hydroxyl groups (~3200–3600 cm⁻¹) .
    Resolution of Contradictions : Cross-validate with alternative solvents (e.g., acetone-d₆ for ¹⁹F NMR) and computational modeling (DFT calculations) to assign ambiguous peaks .

Advanced Research Questions

Q. How does the trifluoromethyl-hydroxy substitution pattern influence reactivity in cross-coupling reactions?

Methodological Answer :

  • Electronic Effects : The electron-withdrawing trifluoromethyl group activates the borate for Suzuki-Miyaura couplings but may reduce nucleophilicity. The hydroxyl group introduces steric hindrance, requiring bulky ligands (e.g., SPhos) to prevent side reactions .
  • Case Study : In Pd-mediated couplings with iodinated aromatics, the ortho-hydroxy group directs regioselectivity, achieving >80% yield in C–C bond formation .
  • Reaction Optimization : Use cesium carbonate as a base to deprotonate the hydroxyl group, enhancing borate stability during catalysis .

Q. What strategies mitigate hydrolysis or decomposition of this borate in aqueous reaction systems?

Methodological Answer :

  • Solvent Engineering : Replace water with anhydrous THF or DMF for moisture-sensitive reactions. For aqueous systems (e.g., dioxane/H₂O), maintain pH >10 using K₂CO₃ or Cs₂CO₃ .
  • Protecting Groups : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers during borate synthesis, followed by deprotection post-reaction .
  • Low-Temperature Handling : Conduct reactions at –78°C for lithiation steps (e.g., n-BuLi) to prevent borate degradation .

Q. How can computational methods predict the tautomeric equilibrium and its impact on catalytic performance?

Methodological Answer :

  • DFT Calculations : Model tautomeric stability using Gaussian 16 at the B3LYP/6-311+G(d,p) level. Predict the major tautomer (lower Gibbs free energy) and correlate with experimental NMR data .
  • Molecular Dynamics : Simulate solvent effects (e.g., CDCl₃ vs. DMSO) to assess hydrogen-bonding interactions that shift tautomeric ratios .
  • Catalytic Impact : Tautomers with exposed hydroxyl groups may coordinate to metal catalysts (e.g., Pd), altering reaction rates or selectivity .

Q. Safety and Handling

Q. What precautions are essential when handling this compound in air-sensitive reactions?

Methodological Answer :

  • Inert Atmosphere : Use Schlenk lines or gloveboxes (N₂/Ar) for reactions involving n-BuLi or other strong bases .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to avoid skin/eye irritation (GHS Category 2A) .
  • Waste Disposal : Neutralize residual borates with aqueous KHF₂ (10% w/v) before disposal .

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